N-(Furfurylidene)-P-anisidine
Description
Structure
3D Structure
Properties
CAS No. |
1749-14-0 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C12H11NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3 |
InChI Key |
WAWJOIUQEZYIAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CO2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Mechanistic Elucidation of N Furfurylidene P Anisidine
Strategic Synthesis of N-(Furfurylidene)-P-anisidine via Condensation Reactions
The principal method for synthesizing this compound is the condensation reaction between furfural (B47365) and p-anisidine (B42471). This reaction involves the formation of an azomethine group (-C=N-), which is characteristic of Schiff bases nih.gov.
The efficiency of this compound synthesis is highly dependent on the reaction conditions. While specific optimized conditions for this particular compound are not extensively documented in dedicated studies, general principles for Schiff base formation can be applied. The choice of solvent plays a crucial role; solvents like ethanol, methanol (B129727), or a mixture of ethanol and water are commonly used for the recrystallization and purification of p-anisidine, a key reactant researchgate.net. The reaction temperature and time are also critical parameters that need to be optimized to achieve high yields and purity. For instance, in the synthesis of similar furan-based Schiff bases, refluxing a methanolic solution of the reactants for a specific duration is a common practice acgpubs.org.
Table 1: General Reaction Conditions for Furan-Based Schiff Base Synthesis
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants, facilitates reaction and crystallization. |
| Temperature | Reflux | Increases reaction rate. |
| Catalyst | Acetic Acid (catalytic amount) | Protonates the carbonyl oxygen, increasing electrophilicity. |
| Reaction Time | Varies (monitored by TLC) | Ensures completion of the reaction. |
| Work-up | Cooling, Filtration | Isolation of the crystalline product. |
To improve reaction rates and yields, various catalytic strategies can be employed. These range from traditional acid catalysis to more advanced transition metal-based and green chemistry approaches.
Transition metal catalysts have been extensively used in the synthesis of imines and their precursors rsc.org. While specific examples for this compound are not prominent, related syntheses suggest potential catalysts. For instance, copper(I) iodide has been used to catalyze the synthesis of 3-thio substituted furans from propargyl imines, indicating the utility of copper in reactions involving furan (B31954) and imine moieties arkat-usa.org. Ruthenium and rhodium complexes are also known to catalyze various transformations involving imines nih.gov. The direct preparation of imines from amines can be achieved through transition metal-catalyzed oxidative coupling, which offers an alternative to the conventional aldehyde-amine condensation rsc.org.
In line with the principles of green chemistry, several eco-friendly methods for Schiff base synthesis have been developed. These methods aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and simplify reaction procedures nih.govmdpi.comorientjchem.orgnih.gov. For the synthesis of this compound, green approaches could include:
Microwave-assisted synthesis: This technique often leads to shorter reaction times and higher yields redalyc.org.
Solvent-free reactions: Conducting the reaction without a solvent can reduce waste and simplify purification redalyc.org.
Use of natural acid catalysts: Extracts from plants containing natural acids can be used as catalysts, offering a renewable and biodegradable option.
Ultrasonic irradiation: This method can enhance reaction rates through acoustic cavitation.
Table 2: Comparison of Green Synthesis Methods for Schiff Bases
| Method | Advantages | Disadvantages |
| Microwave Irradiation | Rapid, high yields, energy efficient. | Requires specialized equipment. |
| Solvent-Free | Reduced waste, simple work-up. | May not be suitable for all reactants. |
| Natural Acid Catalysis | Renewable, biodegradable. | Catalyst composition can be variable. |
| Ultrasonic Irradiation | Enhanced reaction rates, mild conditions. | Requires specific equipment. |
The formation of the azomethine bond in this compound follows a well-established mechanism for imine formation researchgate.net. The reaction is typically initiated by the nucleophilic attack of the amino group of p-anisidine on the carbonyl carbon of furfural. This is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The initial addition product is a hemiaminal (or carbinolamine), which is generally unstable. This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine, this compound. The dehydration step is usually the rate-determining step and is facilitated by the acidic catalyst researchgate.netmdpi.com.
Catalytic Enhancements in this compound Synthesis
Derivatization and Structural Modifications of this compound
While specific derivatization of this compound is not widely reported, the structural motifs present in the molecule—the furan ring, the azomethine linkage, and the p-methoxyphenyl group—offer several possibilities for modification. Such modifications are of interest for tuning the electronic, optical, and biological properties of the compound.
The furan ring can undergo electrophilic substitution reactions, although it is also susceptible to ring-opening under strongly acidic conditions. The azomethine bond can be reduced to form a secondary amine, N-(Furfuryl)-p-anisidine. Furthermore, the Schiff base itself can act as a ligand to form coordination complexes with various transition metals nih.gov. For instance, furan-containing Schiff bases have been used to synthesize complexes with Ni(II), Cu(II), and Co(II) nih.gov.
Additionally, related furan derivatives have been modified through cyclization reactions of the parent Schiff bases to form azetidine-2-one and thiazolidine-4-one derivatives nih.gov. These examples suggest that this compound could serve as a precursor for the synthesis of more complex heterocyclic systems.
Synthesis of Aminophosphonic Acid Analogues of this compound
Aminophosphonic acids, as structural mimics of amino acids, are of significant interest in medicinal chemistry. nih.govscienceopen.com The synthesis of their analogues from this compound primarily involves transformations targeting the electrophilic carbon atom of the imine group.
The carbon-nitrogen double bond in this compound is susceptible to nucleophilic attack, a characteristic that is widely exploited for the synthesis of α-aminophosphonates. nih.govlibretexts.org This transformation is a cornerstone for creating phosphorus-containing analogues of amino acids. researchgate.net The most prominent method for this conversion is the Pudovik reaction or the related three-component Kabachnik-Fields reaction, which involves the addition of a P-H bond across the imine double bond.
In a typical reaction, this compound is treated with a hydrophosphoryl compound, such as a dialkyl phosphite (B83602) (e.g., diethyl phosphite), often in the presence of a catalyst. The nucleophilic phosphorus species adds to the imine carbon, followed by protonation of the nitrogen, to yield the corresponding α-aminophosphonate.
The general scheme for this addition is as follows: this compound + Dialkyl Phosphite → Diethyl [((4-methoxyphenyl)amino)(furan-2-yl)methyl]phosphonate
This reaction can be performed with various dialkyl or diaryl phosphites to generate a library of aminophosphonic acid esters. The choice of phosphite can influence the properties of the final product.
Table 1: Examples of Aminophosphonate Analogues via Addition to Imine Moiety
| Nucleophilic Reagent | Resulting Analogue |
|---|---|
| Dimethyl Phosphite | Dimethyl [((4-methoxyphenyl)amino)(furan-2-yl)methyl]phosphonate |
| Diethyl Phosphite | Diethyl [((4-methoxyphenyl)amino)(furan-2-yl)methyl]phosphonate |
| Diisopropyl Phosphite | Diisopropyl [((4-methoxyphenyl)amino)(furan-2-yl)methyl]phosphonate |
The reaction mechanism involves the activation of the imine, making it more susceptible to the addition of the phosphite nucleophile. libretexts.org The process is highly efficient for forming the crucial carbon-phosphorus bond. nih.gov
The addition of a phosphite to the imine moiety of this compound creates a new chiral center at the carbon atom bonded to the phosphorus, furan, and amino groups. In the absence of any chiral influence (such as a chiral catalyst or auxiliary), the reaction typically results in the formation of a racemic mixture of two enantiomers.
The development of stereoselective synthetic methods for aminophosphonic acids is a significant area of research. nih.govresearchgate.net Achieving stereocontrol in the synthesis of this compound-derived aminophosphonates could be accomplished through several strategies:
Use of Chiral Catalysts: Employing a chiral Lewis acid or Brønsted acid catalyst can create a chiral environment around the imine, favoring the addition of the phosphite from one face over the other, leading to an enantiomerically enriched product.
Substrate-Controlled Diastereoselectivity: If either the furan or anisidine moiety were modified to contain a pre-existing stereocenter, it could direct the stereochemical outcome of the phosphite addition, resulting in a diastereoselective reaction.
The control of stereochemistry is critical as the biological activity of aminophosphonate analogues can be highly dependent on the specific configuration of the chiral center.
Elaboration of the Furan and Anisidine Moieties for Novel Derivatives
Beyond additions to the imine bond, the furan and anisidine rings of this compound offer further opportunities for chemical modification to create novel derivatives. mdpi.comnih.gov These reactions can introduce new functional groups and structural motifs, significantly expanding the chemical space accessible from the parent imine.
Furan Moiety Elaboration: The furan ring is an electron-rich aromatic system that can undergo various transformations. researchgate.netnih.gov
Electrophilic Aromatic Substitution: The furan ring can be functionalized through reactions such as nitration, halogenation, or Friedel-Crafts acylation. These reactions typically occur at the C5 position, which is the most activated site.
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex bicyclic structures. researchgate.net
Metal-Catalyzed Cross-Coupling: Conversion of the furan to a halofuran or furyl boronic acid derivative would enable its participation in cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds with other molecular fragments.
Anisidine Moiety Elaboration: The p-anisidine ring is also an electron-rich aromatic system, activated by the methoxy (B1213986) group.
Electrophilic Aromatic Substitution: The positions ortho to the methoxy group are activated towards electrophiles, allowing for reactions like halogenation or nitration to introduce substituents onto the anisidine ring.
Demethylation: The methyl ether of the anisidine can be cleaved to reveal a phenol, which can then be used for further functionalization, such as etherification or esterification.
Table 2: Potential Reactions for Derivatization of Furan and Anisidine Moieties
| Moiety | Reaction Type | Potential Reagents | Resulting Functionalization |
|---|---|---|---|
| Furan | Nitration | HNO₃/H₂SO₄ | Addition of a nitro (-NO₂) group |
| Halogenation | NBS, NCS | Addition of a bromo (-Br) or chloro (-Cl) group | |
| Diels-Alder | Maleic anhydride | Formation of a bicyclic adduct | |
| Anisidine | Bromination | Br₂/Acetic Acid | Addition of a bromo (-Br) group ortho to -OCH₃ |
These synthetic elaborations on the furan and anisidine rings allow for the fine-tuning of the molecule's steric and electronic properties, leading to the creation of a wide array of novel derivatives. mdpi.com
Iii. Spectroscopic and Structural Characterization Techniques for N Furfurylidene P Anisidine and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of N-(Furfurylidene)-P-anisidine and its derivatives, offering precise information about the chemical environment of individual atoms.
¹H NMR spectroscopy provides valuable information about the structure of Schiff bases like this compound. The proton of the azomethine group (-N=CH-) typically shows a characteristic singlet signal in the downfield region of the spectrum. For some azomethines, this signal appears in the vicinity of δ 7.0-8.0 ppm. philarchive.org In a similar Schiff base, N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, the azomethine proton signal is observed at δ 8.31 ppm. chemmethod.com Another related compound, a Schiff's base ligand (L) derived from furfural (B47365), exhibits the azomethine proton signal as a singlet at δ 9.672 ppm. ekb.eg
The aromatic protons of the furan (B31954) and anisidine rings, as well as any substituents, give rise to a series of multiplets in the aromatic region of the spectrum. For instance, in N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, multiplet signals for the three protons of the furan ring are observed between δ 6.65-7.40 ppm, while the three protons of the aromatic ring appear in the range of δ 6.99-7.39 ppm. chemmethod.com
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound and Related Structures
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Azomethine (-N=CH-) | ~7.0-8.0 | Singlet | philarchive.org |
| Azomethine (-N=CH-) | 8.31 | Singlet | chemmethod.com |
| Azomethine (-N=CH-) | 9.672 | Singlet | ekb.eg |
| Furan Ring Protons | 6.65-7.40 | Multiplet | chemmethod.com |
| Aromatic Ring Protons | 6.99-7.39 | Multiplet | chemmethod.com |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The carbon atom of the azomethine group (C=N) is particularly diagnostic, with its chemical shift appearing in a distinct region of the spectrum. For the Schiff base N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, the azomethine carbon signal appears at δ 145.53 ppm. chemmethod.com
The carbon atoms of the furan and anisidine rings, as well as the methoxy (B1213986) group, also produce characteristic signals. In the aforementioned Schiff base, the furan ring carbons resonate at δ 112.36, 118.46, 147.08, and 150.03 ppm, while the aromatic ring carbons appear at δ 121.15, 123.98, 129.75, 132.42, and 134.8 ppm. chemmethod.com
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound and Related Structures
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Azomethine (C=N) | 145.53 | chemmethod.com |
| Furan Ring Carbons | 112.36, 118.46, 147.08, 150.03 | chemmethod.com |
| Aromatic Ring Carbons | 121.15, 123.98, 129.75, 132.42, 134.8 | chemmethod.com |
For phosphorylated derivatives of this compound, ³¹P NMR spectroscopy is a crucial technique for characterizing the phosphorus-containing functional groups. mdpi.comresearchgate.net The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, providing information about its oxidation state and bonding. mdpi.com For example, in phosphorylated enamines, ³¹P NMR is a reliable method for distinguishing between E- and Z-isomers. mdpi.com The chemical shifts for PCl₂ groups in some compounds appear around 160 ppm, which is characteristic of a tricoordinated phosphorus atom. mdpi.com In other cases, signals for a PCl₃⁺ cation can be observed between 84-89 ppm, while the PCl₆⁻ anion shows a broadened signal around -297 to -298 ppm. mdpi.com
The synthesis of furan-derived N-substituted aminomethylphosphonic acids has been achieved through the addition of bis-(trimethylsilyl) phosphite (B83602) to the azomethine bond of corresponding Schiff bases, including N-furfurylidene-p-anisidine. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are fundamental for identifying the key functional groups present in this compound.
The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of specific functional groups. The most significant of these is the stretching vibration of the azomethine group (C=N), which typically appears in the range of 1690-1640 cm⁻¹. msu.edu The C=N bond is less polar and generally gives a weaker absorption band compared to a C=O bond. spectroscopyonline.com For Schiff bases, this stretching frequency can be found around 1660 cm⁻¹. msu.edu
In addition to the C=N stretch, other important vibrational signatures include those of the furan and anisidine moieties. The furan ring will show C-O-C stretching vibrations, while the anisidine ring will exhibit characteristic aromatic C-H and C=C stretching bands. Aromatic C-N stretching absorptions are typically found between 1200 to 1350 cm⁻¹. msu.edu
Table 3: Key Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Azomethine (C=N) | Stretch | 1690-1640 | msu.edu |
| Aromatic C-N | Stretch | 1200-1350 | msu.edu |
| Aromatic C=C | In-ring stretch | 1600-1585 and 1500-1400 | libretexts.org |
| Aromatic C-H | Stretch | 3100-3000 | libretexts.org |
| Furan C-O-C | Stretch | (Varies) |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Iv. Computational Chemistry and Theoretical Frameworks Applied to N Furfurylidene P Anisidine
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are a cornerstone for investigating the intrinsic properties of N-(furfurylidene)-p-anisidine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity. numberanalytics.com
Density Functional Theory (DFT) has become a prevalent computational method for studying Schiff bases due to its balance of accuracy and computational efficiency. figshare.commaterialsciencejournal.org By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) or 6-311G(d,p), the ground state geometry of this compound can be optimized to find its most stable energetic conformation. materialsciencejournal.orgrsc.orgnih.gov
These calculations yield precise information on structural parameters. The optimization process determines the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This theoretical structure provides a foundational model for understanding its interactions and spectroscopic properties. figshare.com
Below is a table representing typical geometrical parameters that would be obtained from a DFT optimization of this compound.
| Parameter | Atom Pair/Triplet | Typical Calculated Value |
| Bond Length | C=N (Imine) | ~1.28 Å |
| C-N (Anisidine Ring) | ~1.42 Å | |
| C-O (Methoxy) | ~1.36 Å | |
| O-CH3 (Methoxy) | ~1.43 Å | |
| Bond Angle | C-N=C | ~122° |
| C-C-N (Anisidine Ring) | ~120° | |
| C-O-C (Methoxy) | ~118° | |
| Dihedral Angle | C-C-N=C | ~180° (trans conformation) |
Note: These values are representative and can vary slightly based on the specific DFT functional and basis set used in the calculation.
The reactivity of a molecule is fundamentally governed by its electronic landscape. numberanalytics.com DFT calculations are instrumental in mapping this landscape through the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP). malayajournal.org
The FMOs consist of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor in chemical reactions. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.commalayajournal.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across the molecule. malayajournal.org It maps the electrostatic potential onto an electron density isosurface, using a color scale to denote different charge regions. Red areas indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. Blue areas signify positive potential, which is electron-poor and prone to nucleophilic attack. Green regions represent neutral potential. malayajournal.org For this compound, MEP analysis would likely show negative potential around the furan (B31954) and methoxy (B1213986) oxygen atoms and the imine nitrogen, highlighting them as potential sites for interaction with electrophiles.
The table below summarizes key electronic properties derived from DFT calculations for Schiff bases of this type.
| Electronic Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | -5.5 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 4.5 eV |
Note: These values are illustrative for this class of compounds and are dependent on the computational method and solvent model used. malayajournal.org
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational flexibility over time. arxiv.org An MD simulation calculates the forces between atoms and uses them to generate trajectories, providing a view of how the molecule behaves in a system, for instance, in a solvent.
For this compound, MD simulations can explore its conformational space. The molecule has rotational freedom around several single bonds, such as the C-N bond linking the anisidine ring to the imine nitrogen and the C-C bond connecting the furan ring to the imine carbon. These rotations give rise to different conformers with varying energies. MD simulations can identify the most stable, low-energy conformations and the energy barriers for transitioning between them. This analysis is crucial as the three-dimensional shape of the molecule can significantly influence its ability to interact with other molecules or bind to a catalytic site.
Theoretical Exploration of Reaction Mechanisms and Catalytic Pathways
Computational chemistry, particularly DFT, is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. rsc.org For this compound, this includes modeling its formation via the condensation of furfural (B47365) and p-anisidine (B42471), as well as its participation in subsequent chemical transformations. acs.org
Theoretical studies can map the entire potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, and any intermediates or transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, researchers can predict the most likely mechanism.
For example, theoretical exploration could be applied to understand the synthesis of furan-derived aminophosphonic acids from this compound. researchgate.netacs.org Such a study would model the addition of a phosphorus-containing reagent to the imine bond, elucidating the transition state structure and the energetics of the process. These insights are invaluable for optimizing reaction conditions and designing efficient catalysts for the synthesis of valuable chemical derivatives. researchgate.net
V. Coordination Chemistry of N Furfurylidene P Anisidine and Its Metal Complexes
N-(Furfurylidene)-P-anisidine as a Ligand in Transition Metal Chemistry
This compound functions as a versatile ligand in transition metal chemistry, primarily due to the electron-donating properties of its nitrogen and oxygen atoms. beilstein-journals.orgrsc.org Schiff bases are well-established as polydentate ligands that can coordinate in neutral or deprotonated forms. tsijournals.com The key coordination site is the nitrogen atom of the azomethine group (C=N), which readily donates its lone pair of electrons to a metal center. researchgate.netias.ac.in Depending on the metal ion and reaction conditions, the oxygen atom of the furan (B31954) ring can also participate in coordination, leading to a bidentate chelate structure. This chelation enhances the stability of the resulting metal complex.
The synthesis of metal complexes with this compound typically involves a direct reaction between the Schiff base ligand and a suitable transition metal salt in an appropriate solvent. idosr.org A common and straightforward method is the condensation of furfural (B47365) and p-anisidine (B42471) to first form the ligand, which is then reacted with metal salts like chlorides or acetates of metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II). tsijournals.comias.ac.inidosr.org
The general procedure involves dissolving the Schiff base in a solvent, such as methanol (B129727) or ethanol, followed by the addition of the metal salt solution, often in a 2:1 ligand-to-metal molar ratio. idosr.org The reaction mixture is then typically refluxed for several hours to ensure the completion of the complexation reaction. idosr.org Upon cooling, the solid metal complex precipitates out of the solution and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. idosr.org The resulting complexes are often colored, non-hygroscopic, and stable in air. tsijournals.com
Table 1: Representative Synthesis Conditions for this compound Metal Complexes
| Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Condition | Reference |
|---|---|---|---|---|
| CoCl₂·6H₂O | 2:1 | Methanol | Reflux, 2 hours | idosr.org |
| NiCl₂·6H₂O | 2:1 | Methanol | Reflux, 2 hours | idosr.org |
| FeCl₂·4H₂O | 2:1 | Methanol | Reflux, 2 hours | idosr.org |
The structures of this compound metal complexes are elucidated using a combination of spectroscopic and analytical techniques. These methods provide critical information about the ligand's coordination mode, the geometry of the complex, and the nature of the metal-ligand bond. researchgate.netias.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy is fundamental for confirming the coordination of the Schiff base to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine group (ν(C=N)). In the free ligand, this band appears at a certain frequency, but upon complexation, it typically shifts to a lower frequency (a redshift). ias.ac.in This shift signifies the donation of electron density from the azomethine nitrogen to the metal ion, which weakens the C=N double bond. The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ias.ac.in
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide insights into the geometry of the complexes. The positions and intensities of d-d transition bands are characteristic of the coordination environment around the metal ion, helping to distinguish between geometries such as octahedral, tetrahedral, or square-planar. tsijournals.comias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of the diamagnetic complexes can confirm the structure. The chemical shift of the azomethine proton (-CH=N-) is particularly sensitive to the coordination environment and can provide evidence of complex formation. ias.ac.in
Magnetic Susceptibility and Molar Conductance: Magnetic susceptibility measurements help determine the number of unpaired electrons in the metal center, which supports the proposed geometry of the complex. ias.ac.in Molar conductance measurements in solvents like DMSO can indicate whether the complexes are electrolytic or non-electrolytic, revealing if anions are part of the coordination sphere or exist as counter-ions. idosr.org
Table 2: Typical Spectroscopic Data for Characterization
| Technique | Key Observation | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift of ν(C=N) band to lower frequency | Coordination via azomethine nitrogen | ias.ac.in |
| IR Spectroscopy | New bands in the 400-500 cm⁻¹ region | Formation of M-N and M-O bonds | ias.ac.in |
| UV-Vis Spectroscopy | d-d transition bands | Determination of coordination geometry (e.g., octahedral) | tsijournals.com |
The coordination of a metal ion significantly impacts the conformation and electronic structure of the this compound ligand. frontiersin.org The formation of a chelate ring upon bidentate coordination (through the azomethine nitrogen and furan oxygen) imposes conformational rigidity on the ligand. mit.edu This constraint fixes the relative positions of the furan and anisole (B1667542) rings, which are more flexible in the free ligand.
The electron-withdrawing nature of the transition metal cation alters the electronic distribution across the Schiff base framework. The donation of electron density from the nitrogen atom to the metal center, evidenced by IR spectral shifts, reduces the electron density on the nitrogen. ias.ac.in This electronic perturbation can be transmitted through the conjugated π-system of the ligand. This metal-induced change in electronic properties is crucial for the catalytic activity of the complexes, as it can activate the ligand or the metal center for subsequent reactions. frontiersin.org The geometry around the metal ion (e.g., square-planar or octahedral) is also dictated by the nature of the metal and the stoichiometry of the complex. tsijournals.comias.ac.in
Catalytic Applications of this compound Metal Complexes
Schiff base metal complexes are widely recognized for their catalytic activity in a range of organic transformations. researchgate.net The metal complexes of this compound are no exception, with their utility stemming from the ability of the metal center to cycle between different oxidation states and the synergistic electronic effects of the ligand. These complexes are particularly effective in homogeneous catalysis, where the catalyst and reactants are in the same phase, allowing for high activity and selectivity under mild conditions. rsc.orgresearchgate.net
Metal complexes derived from Schiff bases are versatile homogeneous catalysts for various important organic reactions. rsc.org These include oxidation, hydrogenation, and carbon-carbon bond-forming reactions like the Suzuki, Heck, and Sonogashira coupling reactions. rsc.orgchimia.ch The catalytic performance is influenced by the choice of the central metal ion and the specific structure of the ligand. The this compound ligand can modulate the steric and electronic environment of the metal center, thereby tuning its reactivity and selectivity for a specific transformation. researchgate.net For instance, the presence of both hard (nitrogen, oxygen) and soft (aromatic rings) donor sites in the ligand allows it to stabilize transition metals in various oxidation states, which is a key requirement for many catalytic cycles. beilstein-journals.org
Transition metal complexes are increasingly used to catalyze the formation of imines and to facilitate amination reactions, which are fundamental processes for synthesizing nitrogen-containing compounds. researchgate.netkaist.ac.kr Catalytic C-N bond formation is a powerful tool in synthetic chemistry. researchgate.net Complexes of metals like ruthenium have been shown to be efficient catalysts for the aerobic synthesis of imines from alcohols and amines, a green and atom-economical process that produces water as the only byproduct. researchgate.net In this context, a catalyst containing a Schiff base ligand like this compound could facilitate the dehydrogenative coupling of an alcohol with an amine to form the imine. The catalytic cycle would likely involve the oxidation of the alcohol to an aldehyde intermediate, followed by condensation with the amine. researchgate.net
Similarly, in C-H amination reactions, tailored iridium catalysts have demonstrated the ability to convert C-H bonds into C-N bonds under mild conditions. kaist.ac.kr While specific studies on this compound complexes in these reactions are emerging, the general principles of Schiff base catalysis suggest their potential. The ligand's electronic properties can help stabilize the high-valent metal intermediates often invoked in C-H activation and amination pathways. kaist.ac.kr
Heterogeneous Catalysis and Supported this compound Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial processes, including ease of separation, catalyst reusability, and improved stability. Current time information in Bangalore, IN.nih.gov Metal complexes of Schiff bases, such as this compound, can be transformed from homogeneous catalysts into heterogeneous systems by immobilizing them onto solid supports. researchgate.netrsc.org This process combines the high selectivity and activity of the molecular catalyst with the practical benefits of a solid-phase system.
The immobilization of an this compound metal complex can be achieved through several strategies. A common approach involves anchoring the complex onto a high-surface-area support material. researchgate.net Typical supports include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), as well as carbon-based materials and organic polymers. researchgate.netnih.gov The choice of support is critical as it can influence the catalyst's performance through factors like surface area, porosity, and potential metal-support interactions. researchgate.net
The ligand itself can be modified to include a functional group that covalently bonds to the support surface. For instance, a silane (B1218182) group could be introduced to the p-anisidine ring, allowing for grafting onto silica gel. Alternatively, the pre-formed metal complex can be physically entrapped within the pores of a support material like a zeolite or a metal-organic framework (MOF).
While specific research on supported this compound catalysts is limited, the principles are well-established with other Schiff base systems. For example, copper complexes with various ligands have been successfully immobilized on silica and carbon nanotubes to catalyze reactions like azide-alkyne cycloadditions. nih.govnih.gov These supported catalysts often demonstrate high efficiency and can be recycled multiple times without a significant loss of activity. nih.gov Similarly, a supported this compound metal complex could be envisioned for reactions such as selective oxidations or reductions, where its electronic and steric properties could be tuned for specific transformations.
The table below outlines potential components for creating such a supported catalytic system.
| Component | Type | Function | Example Materials |
| Active Phase | Metal Complex | Provides the catalytic active site for the chemical reaction. | [M(this compound)n] (M = Cu, Co, Ni, Pd, etc.) |
| Support | Solid Material | Provides a high surface area, stability, and facilitates catalyst recovery. | Silica (SiO₂), Alumina (Al₂O₃), Activated Carbon, Polymers |
| Immobilization | Strategy | Attaches the active phase to the support. | Covalent grafting, Encapsulation, Physisorption |
Supramolecular Assembly and Self-Organization in Metal-Schiff Base Systems
Supramolecular chemistry involves the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. mdpi.com Schiff base ligands are excellent building blocks for supramolecular assembly due to their directional coordination properties and their ability to participate in π–π stacking and hydrogen bonding. rsc.org
Research into the self-assembly of systems containing p-anisidine as the amine component has demonstrated the formation of complex and elegant architectures. chemrxiv.orgnih.gov When combined with specific aldehydes and metal ions, Schiff bases derived from p-anisidine can act as programmable components that drive the formation of intricate structures like helicates and catenanes. chemrxiv.orgnih.govchemrxiv.org
For example, studies have shown that p-anisidine can react with a dialdehyde (B1249045) and tetrahedral metal ions like Copper(I) to produce dinuclear double-helical complexes. nih.gov In these structures, two Schiff base ligands wrap around two metal centers, forming a helical arrangement. The process is highly dependent on the geometry of the ligands and the coordinating preferences of the metal ion.
The principles guiding this self-assembly can be used to create even more complex systems. By replacing the monofunctional p-anisidine with a suitable diamine, researchers have been able to generate macrocycles and mechanically interlocked chemrxiv.orgcatenanes from the same helical motif. nih.gov This demonstrates that the information encoded in the Schiff base building blocks can direct the assembly pathway towards highly ordered and functional superstructures. The transient nature of the imine bond allows these systems to exist within dynamic combinatorial libraries, where the final structure is the most thermodynamically stable product under the reaction conditions. nih.govchemrxiv.org
The following table summarizes findings from a study on the self-assembly of metal complexes involving p-anisidine and a dialdehyde.
| Aldehyde Component | Amine Component | Metal Ion | Resulting Supramolecular Structure | Reference |
| Dialdehyde 6 | p-Anisidine | Cu(I) | Dinuclear double-helical complex: [Cu₂(6,5₂)₂]²⁺ | nih.gov |
| Dialdehyde 6 | Diamine 2 | Ag(I) | Macrocycle: [Ag₂(6₂,2₂)]²⁺ | nih.gov |
| Dialdehyde 6 | Diamine 7 | Ag(I) | chemrxiv.orgCatenane: [Ag₂(6,7)₂]²⁺ | nih.gov |
These findings highlight the sophisticated control that can be exerted over molecular self-organization using Schiff base systems. The ability to form diverse architectures, from simple complexes to interlocked rings, opens up possibilities for designing novel materials with applications in molecular sensing, catalysis, and nanotechnology. nih.gov
Vi. Investigation of Biological Activities and Underlying Mechanisms of N Furfurylidene P Anisidine and Its Derivatives
Antimicrobial Activity: Mechanistic Elucidation and Efficacy
Schiff bases derived from furan (B31954) moieties are recognized for their potential as antimicrobial agents. nih.gov The biological activity is often enhanced by the presence of the azomethine linkage, which is crucial for their chemical and biological properties. zu.edu.pkhilarispublisher.com
Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA)
Derivatives of N-(Furfurylidene)-P-anisidine have demonstrated significant antibacterial properties, particularly against problematic Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strains (MRSA). MRSA is a widespread antibiotic-resistant pathogen, making the discovery of new effective agents a priority. d-nb.infonih.gov
A key study investigated the antibacterial action of N-(5-nitrofurfurylidene)-p-anisidine, a nitro derivative of the parent compound. This derivative exhibited high activity against clinical isolates of S. aureus and was notably potent against MRSA strains. d-nb.inforesearchgate.net In comparative tests, N-(5-nitrofurfurylidene)-p-anisidine showed higher antibacterial efficacy against MRSA than several control antibiotics, including oxacillin, ampicillin, and streptomycin. d-nb.info The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for this derivative against various strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus NCTC 4163 | 32 |
| S. aureus ATCC 25923 | 32 |
| MRSA 862/14 | 16 |
| MRSA 134/15 | 16 |
The data indicates a strong bactericidal action, although it was noted that the high activity of this nitro-derivative was accompanied by significant cytotoxicity at tested levels. d-nb.inforesearchgate.net The broader class of Schiff bases derived from furfural (B47365) and substituted anilines, including p-anisidine (B42471), has been generally cited for its activity against bacteria like E. coli and S. aureus. niscpr.res.in
Antifungal Efficacy Against Fungal Species
The structural motifs present in this compound suggest a potential for antifungal activity. Furan-containing Schiff bases and their metal complexes are known to possess antifungal properties. nih.govhilarispublisher.com For instance, related compounds like furfurylidene nicotinamide (B372718) Schiff base have shown efficacy against fungal species such as Aspergillus niger, Alternaria solani, and Collectotricum capsici. zu.edu.pkniscpr.res.in
Furthermore, Schiff bases derived from the condensation of furan-2-carboxaldehyde have demonstrated strong activity against fungi like Microsporum canis. nih.gov Studies on other heterocyclic derivatives incorporating a p-anisidine moiety have also reported antifungal effects against Candida albicans. nih.gov While these findings point to the potential of this compound as an antifungal agent, direct experimental evaluation of its efficacy against a panel of fungal species is not extensively documented in the current literature.
Proposed Mechanisms of Antimicrobial Action
The mechanism of antimicrobial action for Schiff bases can be multifaceted and is not always fully elucidated. For the highly active nitro-derivatives, such as N-(5-nitrofurfurylidene)-p-anisidine, the mechanism is believed to be complex. It likely involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of multiple reactive intermediates. These intermediates can cause widespread cellular damage by reacting with critical macromolecules like ribosomal proteins and DNA, thereby disrupting essential cellular processes. d-nb.info This multi-targeted approach is likely responsible for the low rate of bacterial resistance development to this class of compounds. d-nb.info
For Schiff bases lacking the nitro group, other mechanisms are proposed. One widely accepted theory is Tweedy's chelation theory, which suggests that the azomethine nitrogen and other donor atoms in the Schiff base structure can chelate with trace metal ions essential for microbial metabolism. zu.edu.pk By forming coordination complexes, these compounds can disrupt normal cellular function. Other proposed mechanisms include:
Membrane Disruption: The lipophilic nature of some Schiff bases allows them to interfere with the bacterial cell membrane, altering its permeability and leading to the leakage of vital intracellular components. nih.gov
DNA Interaction: The planar structure and electron-rich regions of these molecules may allow them to intercalate with the DNA helix or bind to its grooves, inhibiting DNA replication and transcription, ultimately leading to cell death. nih.gov
Antioxidant Activity: Molecular Mechanisms and Efficacy Evaluation
Schiff bases, particularly those with phenolic or other electron-donating groups, are frequently investigated for their antioxidant properties. hilarispublisher.com These properties are critical for mitigating the damaging effects of oxidative stress, a process linked to numerous chronic diseases.
Radical Scavenging and Redox Modulation Studies
The evaluation of antioxidant activity typically involves assessing a compound's ability to scavenge free radicals and modulate redox processes. Standard in vitro assays used for this purpose include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and ferric reducing antioxidant potential (FRAP) assays. nih.gov These tests measure the capacity of a molecule to donate a hydrogen atom or an electron to neutralize reactive free radicals. nih.govnih.gov
While numerous furan- and aniline-containing compounds have been reported to possess antioxidant and radical scavenging capabilities, specific studies quantifying the activity of this compound are limited. thegoodscentscompany.com The presence of the furan ring and the methoxy-substituted phenyl group suggests a potential for such activity, as these moieties can participate in stabilizing free radicals. However, dedicated research employing methods like DPPH or ABTS assays is required to determine its specific efficacy and to establish any structure-activity relationships.
Anti-Inflammatory Activity Studies
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The search for new anti-inflammatory agents is a major focus of pharmaceutical research. nih.gov Key enzymatic targets for anti-inflammatory drugs include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govd-nb.info
Derivatives of Schiff bases and other heterocyclic compounds are often explored as potential inhibitors of these enzymes. d-nb.infomdpi.com For example, studies on various heterocyclic structures have demonstrated potent inhibitory activity against COX-2 and 5-LOX. nih.gov The structural framework of this compound, which combines a furan ring with an anisidine moiety, makes it a candidate for such investigations. However, there is a lack of specific experimental data evaluating the anti-inflammatory effects of this compound or its ability to inhibit key inflammatory enzymes like COX-1, COX-2, or 5-LOX. Future research in this area would be valuable to ascertain its potential as an anti-inflammatory lead compound.
Antiproliferative Activity: Cellular and Molecular Effects
Research into the biological activities of this compound and its derivatives has extended to the field of oncology, with particular focus on their potential as antiproliferative agents. Studies have explored the cellular and molecular effects of aminophosphonate derivatives on cancer cells, revealing cytotoxic effects and mechanisms of action involving programmed cell death.
In Vitro Cytotoxicity Against Leukemic Cell Lines
The aminophosphonate derivatives of furan-based Schiff bases, including the derivative of this compound, have been evaluated for their antiproliferative effects against a panel of human leukemic cell lines. Research findings indicate that these compounds exert concentration-dependent cytotoxic effects. The cell lines tested include those representing chronic myeloid leukemia (LAMA-84, K-562) and acute promyelocytic leukemia (HL-60). Notably, the cytotoxic activity was also observed against the HL-60/Dox sub-line, which is characterized by multi-drug resistance.
Table 1: In Vitro Cytotoxicity of Aminophosphonate Derivatives of Furan Schiff Bases
| Cell Line | Leukemia Type | Observed Effect |
|---|---|---|
| LAMA-84 | Chronic Myeloid Leukemia | Concentration-dependent cytotoxicity |
| K-562 | Chronic Myeloid Leukemia | Concentration-dependent cytotoxicity |
| HL-60 | Acute Promyelocytic Leukemia | Concentration-dependent cytotoxicity |
| HL-60/Dox | Multi-Drug-Resistant Acute Promyelocytic Leukemia | Concentration-dependent cytotoxicity |
This table summarizes the observed effects of aminophosphonate derivatives on various human leukemic cell lines.
Apoptosis Induction and DNA Fragmentation Pathways
The mechanism underlying the cytotoxic effects of these compounds appears to involve the induction of apoptosis. In studies involving a representative aminophosphonate compound from this class, the induction of oligonucleosomal DNA fragmentation was demonstrated. DNA fragmentation is a recognized hallmark of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.gove-nps.or.kr This process is often mediated by cellular endonucleases that cleave DNA into smaller fragments during the late stages of apoptosis. e-nps.or.krnih.gov The finding that these derivatives can trigger DNA fragmentation suggests that their mode of action involves activating apoptotic pathways within the cancer cells, leading to their demise. nih.gov
Phytotoxicity and Ecotoxicological Research
The environmental impact of this compound and its derivatives has been a subject of scientific inquiry, particularly concerning their effects on plant growth and model organisms. This research is crucial for assessing the potential ecological risks associated with the synthesis and application of these compounds.
Evaluation of Plant Growth Inhibition and Impact on Model Organisms
The phytotoxicity of this compound and its related compounds has been assessed in accordance with the OECD 208 Guideline, a standard method for testing the effects of chemicals on terrestrial plant growth. acs.orgresearchgate.net In these tests, this compound was found to be toxic to both a dicotyledonous plant, the radish (Raphanus sativus), and a monocotyledonous plant, the oat (Avena sativa). acs.orgresearchgate.net
Furthermore, the aminophosphonic acid derivative, 2-furyl N-(p-methoxyphenyl)-aminomethylphosphonic acid, which is synthesized from this compound, also exhibited toxicity toward these selected plants. acs.orgresearchgate.net Ecotoxicological studies have also utilized other model organisms, such as the crustacean Heterocypris incongruens and the luminescent bacteria Aliivibrio fischeri, to determine the broader environmental impact of these and related aminophosphonates. rsc.orgmdpi.com
Table 2: Phytotoxicity of this compound and its Derivative
| Compound | Plant Species | Plant Type | Phytotoxic Effect |
|---|---|---|---|
| This compound | Raphanus sativus (Radish) | Dicot | Toxic acs.orgresearchgate.net |
| Avena sativa (Oat) | Monocot | Toxic acs.orgresearchgate.net | |
| 2-furyl N-(p-methoxyphenyl)- aminomethylphosphonic acid | Raphanus sativus (Radish) | Dicot | Toxic acs.orgresearchgate.net |
This table outlines the observed phytotoxic effects on representative dicot and monocot plants.
Structure-Activity Relationships in Ecotoxicity
Investigations into the phytotoxicity of a series of furan-derived Schiff bases have provided insights into the structure-activity relationships governing their ecotoxicity. A key finding is the significant role of the substituent on the N-aryl ring. acs.org
While N-furfurylidene-p-anisidine (containing a para-methoxy group) demonstrated clear phytotoxicity, the closely related compound N-furfurylidene-p-toluidine (containing a para-methyl group) did not show any ecotoxicological impact in the same plant growth test. acs.orgresearchgate.net This stark difference in activity suggests that the electronic and steric properties of the substituent on the aniline-derived portion of the molecule are critical determinants of its phytotoxic potential. The presence of the methoxy (B1213986) group in this compound, as opposed to the methyl group in N-furfurylidene-p-toluidine, appears to be essential for its plant growth inhibitory activity. This highlights that minor structural modifications can lead to significant changes in the ecotoxicological profile of these compounds.
Vii. Applications of N Furfurylidene P Anisidine in Advanced Materials Science
Integration into Polymeric Systems and Composites
The integration of N-(Furfurylidene)-P-anisidine and its constituent moieties into polymeric structures can lead to materials with tailored properties. While research on the direct polymerization of this compound is emerging, studies on related systems highlight the potential of incorporating this Schiff base into various polymer backbones and composites.
One area of interest is the development of high-energy materials. For instance, furfurylidene-filled polymers have been identified as hypergolic with nitric acid, meaning they can ignite spontaneously upon contact. niscpr.res.in Similarly, polymers containing p-anisidine (B42471) have been used to create hypergolic polymeric composites. niscpr.res.in This suggests that a polymer matrix incorporating this compound could be designed for applications in propulsion systems.
The anisidine moiety itself is a precursor to conducting polymers. Poly(p-anisidine) (PPA), a derivative of polyaniline, has been synthesized through chemical oxidation and investigated for its structural, morphological, and electrical properties. mdpi.comrsc.org The electron-donating methoxy (B1213986) group on the phenyl ring influences the polymer's conformation and physicochemical characteristics. mdpi.com Furthermore, nanocomposites of PPA with metal oxides like ZnO and TiO2 have been developed, suggesting pathways for creating functional composites with this compound derivatives for applications such as anticorrosion coatings and electroactive materials. mdpi.com
The furfurylidene group also serves as a building block for novel polymers. Arylidene monomers, including those based on furfurylidene, have been used to synthesize polyketones through reactions with terephthaloyl chloride. researchgate.net Additionally, new classes of polyaspartimides containing an anisyl group have been synthesized, demonstrating good solubility and thermal stability. researchgate.net These findings indicate the feasibility of incorporating the this compound structure into various polymer chains to create materials with a range of desirable properties.
| Polymer/Composite System | Key Components | Potential Application/Property | Reference |
|---|---|---|---|
| Hypergolic Polymers | Furfurylidene fillers, p-anisidine | Self-igniting fuels, propulsion | niscpr.res.in |
| Poly(p-anisidine) (PPA) | p-anisidine monomer | Conducting polymers, electroactive materials | mdpi.comrsc.org |
| PPA/Metal Oxide Nanocomposites | Poly(p-anisidine), ZnO, TiO2 | Anticorrosion coatings, enhanced conductivity | mdpi.com |
| Arylidene-based Polyketones | Furfurylidene monomers | Hybrid nanocomposites | researchgate.net |
| Polyaspartimides | Anisyl group | Thermally stable polymers | researchgate.net |
Development of Optoelectronic Materials Utilizing the this compound Chromophore
The delocalized π-electron system in this compound, extending across the furan (B31954) ring, the azomethine bridge, and the anisole (B1667542) ring, makes it a promising candidate for optoelectronic applications. Schiff bases are known for their significant nonlinear optical (NLO) properties, which are crucial for technologies like optical switching and frequency conversion. nih.govscilit.com
Research into Schiff bases with similar structural motifs has demonstrated their potential. For example, studies on furan-containing Schiff bases have highlighted their photochromic properties, which are applicable in imaging systems and optical computing. researchgate.net The introduction of electron-donating (like the methoxy group in p-anisidine) and electron-withdrawing groups can be used to tune the electronic and optical properties, including the absorption spectra and first hyperpolarizability (a measure of NLO activity). nih.govresearchgate.net The substitution of a nitro group at the 5th position of the furan moiety, for instance, can lead to a red-shift in the absorption spectrum. researchgate.net
Organic thin films are a cornerstone of modern electronics, used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uni-tuebingen.denih.gov The ability to form ordered thin films is critical for efficient charge transport. uni-tuebingen.de this compound, as a small organic molecule, could potentially be deposited as a thin film for such applications. Furthermore, Schiff bases containing furan and triphenylamine (B166846) units have been shown to possess electrochromic properties, which are useful for displays and smart windows. mdpi.com
The optical properties of chromophores containing azo- and furan-based conjugated bridges have been systematically studied. sioc-journal.cn A comparison of different conjugation bridges revealed that an azo-furan bridge could offer improved visible light transmittance while maintaining a significant second-order polarizability. sioc-journal.cn This highlights the tunability of the optical properties by modifying the conjugated system, a principle that can be applied to this compound.
| Schiff Base Type | Key Property | Potential Application | Reference |
|---|---|---|---|
| General Schiff Bases | Nonlinear Optical (NLO) Response | Optical switching, NLO devices | nih.govscilit.com |
| Furan-containing Schiff Bases | Photochromism | Imaging systems, optical computing | researchgate.net |
| Schiff Bases with Furan and Triphenylamine | Electrochromism | Displays, smart windows | mdpi.com |
| Azo-Furan based Chromophores | Tunable absorption and second-order polarizability | NLO materials | sioc-journal.cn |
Sensing Applications: Design and Performance
Schiff bases are excellent ligands for metal ions, and this property can be harnessed for the development of chemical sensors. The nitrogen atom of the azomethine group and potentially the oxygen atom of the furan ring in this compound can coordinate with metal ions, leading to a change in the compound's optical or electronic properties. This change can be used as a signal for the detection of the target analyte.
The design of Schiff base sensors often involves creating a system where the binding of an analyte triggers a measurable response, such as a change in color (colorimetric sensor) or fluorescence. For example, a simple and effective Schiff-base fluorescent chemosensor has been synthesized for the selective and sensitive detection of Hg²⁺ ions. researchgate.net The interaction of Schiff base-metal complexes with biomolecules can also be utilized for sensing purposes. researchgate.net
Studies on Schiff bases derived from p-anisaldehyde and other amines have shown their ability to form stable complexes with transition metals like Cu²⁺ and Fe²⁺. philarchive.org These complexes can exhibit enhanced biological activity and can be investigated for their sensing capabilities. philarchive.org The formation constants of such complexes are crucial parameters that correlate with their activity and sensing performance. researchgate.net
Furthermore, Schiff bases containing a furoxan moiety have been developed as potential nitric oxide donors in plant tissues, where their activity was monitored using fluorescence microscopy. nih.gov This demonstrates the use of fluorescence as a detection mechanism for processes involving Schiff bases. By carefully designing the molecular structure, it is conceivable to develop this compound-based sensors for a variety of ions and small molecules.
Nanomaterial Hybridization with this compound Derivatives
Hybridizing organic molecules like this compound with inorganic nanomaterials can create composite materials with synergistic or enhanced properties. The functional groups on the Schiff base can be used to anchor it to the surface of nanomaterials, modifying their properties and enabling new applications.
Graphene oxide (GO), with its oxygen-containing functional groups, is a versatile platform for chemical functionalization. sigmaaldrich.com Studies have shown that graphene oxide can be functionalized with hydrazides, such as 2-furancarboxylic acid hydrazide. mdpi.com This indicates a viable route for attaching furan-containing molecules like this compound to graphene-based materials. Such functionalization can improve the dispersion of the nanomaterial in polymer matrices and introduce new functionalities. unipa.itresearchgate.net
The synthesis of polymer-magnetic composite nanoparticles, such as Fe₃O₄/poly(o-anisidine), demonstrates another approach to creating hybrid materials. sigmaaldrich.com In this case, a polymer derived from an isomer of p-anisidine was coated onto magnetic nanoparticles. A similar strategy could be employed to encapsulate or functionalize nanoparticles with polymers derived from or containing this compound.
Viii. Concluding Remarks and Future Research Perspectives on N Furfurylidene P Anisidine
Summary of Key Research Findings and Contributions
Research on N-(Furfurylidene)-P-anisidine has primarily focused on its synthesis, characterization, and evaluation in specific biological and chemical contexts. A significant body of work has established straightforward and efficient methods for its synthesis, typically involving the condensation of furfural (B47365) with p-anisidine (B42471). neliti.comacs.org
One of the key areas of investigation has been its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized as a starting material for the preparation of novel furan-derived N-substituted aminomethylphosphonic acids. acs.orgresearchgate.net This highlights its value as a versatile building block in organic synthesis.
Furthermore, studies have explored the phytotoxicity of this compound. Research has shown that this compound exhibits toxic effects against certain plant species, such as radish (Raphanus sativus). acs.orgresearchgate.netacs.org This finding suggests its potential, or the potential of its derivatives, for investigation in the development of agrochemicals.
The compound and its derivatives have also been subjects of interest in the broader field of Schiff base chemistry, which encompasses applications in catalysis, polymer science, and as ligands for metal complexes. niscpr.res.in While not always the direct subject, the foundational understanding of this compound contributes to the wider knowledge base of this important class of compounds.
A summary of key research applications is presented in the table below:
| Research Area | Key Findings |
| Synthesis | Efficiently synthesized via condensation of furfural and p-anisidine. neliti.comacs.org |
| Precursor Chemistry | Serves as a starting material for aminomethylphosphonic acids. acs.orgresearchgate.net |
| Phytotoxicity | Demonstrates toxic effects on plants like radish. acs.orgresearchgate.netacs.org |
Identification of Unexplored Research Avenues and Challenges
Despite the foundational research, numerous avenues for the investigation of this compound remain uncharted. A primary challenge is moving beyond its role as a synthetic intermediate to explore its intrinsic functional properties more deeply.
Unexplored Research Avenues:
Coordination Chemistry: A systematic exploration of its coordination behavior with a wide range of transition and main group metals is lacking. Such studies could unveil novel complexes with interesting catalytic, magnetic, or optical properties. The presence of both nitrogen and oxygen donor atoms suggests the potential for versatile chelation modes.
Corrosion Inhibition: While Schiff bases are generally recognized as effective corrosion inhibitors, specific studies on the efficacy of this compound for protecting various metals and alloys in different corrosive media are scarce. aspur.rs
Antimicrobial and Anticancer Activity: Although related furan-containing Schiff bases have shown biological activities, a comprehensive screening of this compound and its metal complexes against a broad spectrum of bacterial, fungal, and cancer cell lines is yet to be undertaken. mdpi.comnih.govresearchgate.net
Materials Science: The incorporation of this compound into polymer backbones or as a functional component in materials science applications, such as in the development of sensors or photoactive materials, is an area ripe for exploration.
Challenges:
Solubility and Stability: Depending on the application, the solubility and hydrolytic stability of the imine bond in this compound could present challenges that may require structural modification to overcome.
Toxicity Profile: For any potential biological application, a thorough toxicological evaluation is necessary. The observed phytotoxicity, while a potential advantage for agrochemical use, necessitates careful assessment for other applications. acs.orgresearchgate.net
Synergistic Approaches: Bridging Synthesis, Theory, and Application
The future of research on this compound will greatly benefit from a synergistic approach that integrates synthetic chemistry, theoretical modeling, and applied testing.
Computational and Experimental Synergy: Density Functional Theory (DFT) and other computational methods can be powerfully combined with experimental work. asianpubs.orgresearchgate.netresearchgate.net Theoretical calculations can predict the geometric and electronic structures of this compound and its potential metal complexes, guiding synthetic efforts. For instance, computational studies can help in understanding the mechanism of corrosion inhibition by modeling the adsorption of the molecule on a metal surface. researchgate.net
Structure-Activity Relationship (SAR) Studies: A systematic synthetic program to produce a library of derivatives of this compound, coupled with consistent application-based testing (e.g., antimicrobial assays, corrosion inhibition tests), will be crucial for establishing clear structure-activity relationships. This will enable the rational design of more potent and selective compounds.
Integrated Materials Development: The design of new materials incorporating this compound should be a collaborative effort between synthetic chemists and materials scientists. The synthetic chemist can modify the molecular structure to enhance properties like thermal stability or processability, while the materials scientist can characterize the bulk properties of the resulting material and evaluate its performance in specific applications.
Potential for Transformative Discoveries in this compound Chemistry
The true potential of this compound likely lies in the novel properties that will be uncovered through the exploration of its derivatives and complexes. While it is a relatively simple molecule, it serves as a scaffold that can be extensively modified.
Smart Materials: By incorporating photo-responsive or chemo-responsive moieties, derivatives of this compound could form the basis of "smart" materials that change their properties in response to external stimuli.
Green Chemistry: Exploring its use as a catalyst in environmentally benign transformations could be a significant breakthrough. The ease of synthesis from furfural, a bio-based chemical, aligns well with the principles of green chemistry. acs.org
Bio-inspired Catalysis: The imine linkage is a key functional group in many biological systems. Designing metal complexes of this compound that mimic the active sites of metalloenzymes could lead to highly efficient and selective catalysts for a variety of organic reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(Furfurylidene)-P-anisidine, and what characterization techniques validate its structural integrity?
- Answer : this compound can be synthesized via condensation reactions between p-anisidine and furfural derivatives under reflux conditions. For example, analogous reactions involving p-anisidine and bromothiomaleimides have been optimized at near-neutral pH (5.36) to achieve high yields (e.g., 85%) and stability . Characterization typically involves:
-
NMR spectroscopy : Time-course NMR monitors reaction progress and confirms product stability (e.g., no degradation over 6–8 days) .
-
UV-vis spectroscopy : Used to calculate second-order rate constants (e.g., ) .
-
X-ray diffraction : Resolves crystal structures of derivatives, such as 2,3-bis(ethylthio)-N-(p-MeOCH)maleimide .
Table 1 : Key synthetic parameters for p-anisidine derivatives
Reaction Type Conditions Yield Stability Characterization Methods Bromothiomaleimide conjugation pH 6–7, 185 min 85% >6 days NMR, UV-vis Maleimide synthesis Benzene reflux, HO removal 75% N/A IR, NMR, X-ray
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Based on structurally similar compounds (e.g., N-(Fluorobenzylidene)-p-anisidine):
- GHS classification : Acute oral toxicity (Category 5), skin irritation (Category 2), severe eye damage (Category 1) .
- PPE : Wear chemical-resistant gloves (e.g., nitrile), full-body protective suits, and respiratory equipment if aerosolized .
- Emergency measures : Flush eyes with water for 15 minutes; rinse skin with soap and water. Seek medical attention for persistent irritation .
Q. How is p-anisidine utilized in assessing lipid oxidation, and what methodological considerations are critical?
- Answer : The p-anisidine value (AV) quantifies secondary oxidation products (e.g., aldehydes) in fats/oils:
- Procedure : React oil samples with p-anisidine in acetic acid, measure absorbance at 350 nm (AOCS Method Cd 18-90) .
- Data analysis : Calculate Total Oxidation (TOTOX) via , where PV = peroxide value. Use ANOVA and Duncan’s test for statistical validation .
Advanced Research Questions
Q. How can reaction kinetics of p-anisidine conjugation be accurately determined when discrepancies arise between NMR and UV-vis spectroscopy data?
- Answer : Discrepancies in rate constants (e.g., via UV-vis vs. via NMR) may stem from:
- Sampling frequency : NMR intervals (e.g., 10–30 min) may miss rapid early-stage kinetics.
- Reaction environment : UV-vis tracks real-time changes in chromophores, while NMR detects specific proton environments.
- Resolution : Combine both methods, applying pseudo-first-order analysis under buffered conditions to reconcile data .
Q. What strategies optimize the catalytic hydrogenation of nitroarenes to produce p-anisidine derivatives, considering catalyst deactivation?
- Answer : Pd/C catalysts selectively reduce p-nitroanisole to p-anisidine but face deactivation due to:
- Byproduct adsorption : Nitroso intermediates and amine products adsorb onto Pd active sites.
- Mitigation : Use solvent systems (e.g., ethanol/water) to reduce adsorption. Monitor kinetics via Arrhenius plots to identify deactivation thresholds .
Q. How do structural modifications to p-anisidine derivatives influence their coordination chemistry and catalytic performance in oxidation reactions?
- Answer : Electron-donating groups (e.g., methoxy) enhance nucleophilicity and metal-binding capacity:
- Case study : N-(o-Vanillinidene)-p-anisidine forms stable Cu(II) complexes, catalyzing catechol oxidation.
- Mechanism : The methoxy group lowers the pKa of the imine nitrogen, facilitating electron transfer during catalytic cycles .
Table 2 : Catalytic performance of p-anisidine-derived metal complexes
| Complex | Metal | Substrate | Turnover Frequency | Reference |
|---|---|---|---|---|
| Cu(II)-Schiff base | Cu | Catechol | 1.2 × 10 h |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
